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Compound of Interest

Compound Name: cis-3-Hexenyl tiglate

Cat. No.: B1584075 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of cis-3-Hexenyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction
cis-3-Hexenyl tiglate (CAS No. 67883-79-8) is an organic ester recognized for its potent fresh,

green, and fruity aroma.[1][2][3] Found naturally in various plants, including Japanese

honeysuckle (Lonicera japonica), it is a valuable component in the flavor and fragrance

industries.[2][4] Beyond its olfactory properties, the precise structural elucidation of such

compounds is critical for quality control, synthesis verification, and toxicological assessment,

particularly in the context of drug development where impurities and isomeric purity are

paramount.[5]

This technical guide provides a comprehensive analysis of the core spectroscopic data for cis-
3-Hexenyl tiglate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). It is designed to serve as a practical reference for researchers, offering not

just raw data but also insights into the experimental rationale and interpretation of the spectral

features that define its unique molecular architecture.

Molecular Structure and Spectroscopic Fingerprint
The identity of cis-3-Hexenyl tiglate is defined by its specific stereochemistry: the ester is

formed from cis-3-hexenol and tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid.
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[1][4] This results in a molecule with two distinct double bonds, each with a specific geometric

configuration that is confirmable through spectroscopic methods.

Molecular Formula: C₁₁H₁₈O₂[6][7] Molecular Weight: 182.26 g/mol [2][3][6] IUPAC Name: (3Z)-

hex-3-en-1-yl (2E)-2-methylbut-2-enoate[7][8]

Below is a diagram illustrating the molecular structure with atom numbering for reference in the

subsequent spectroscopic analysis.

Caption: Structure of cis-3-Hexenyl tiglate with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of cis-3-
Hexenyl tiglate, as it provides information on the connectivity and stereochemistry of the

molecule.

¹H NMR Analysis
The proton NMR spectrum provides a distinct pattern of signals that confirms the presence of

both the cis-hexenyl and the tiglate moieties. The key diagnostic signals are the olefinic

protons, whose chemical shifts and coupling constants definitively establish the geometry of

the double bonds. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[9][10]
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Proton
Assignment
(Numbering
from Diagram)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-4' (Olefinic) ~6.84 q ~7.0 1H

H-3, H-4

(Olefinic)
~5.36 - 5.49 m Jcis ≈ 10-12 2H

H-1 (CH₂-O) ~4.12 t ~7.0 2H

H-2 (Allylic) ~2.41 q ~7.0 2H

H-5 (Allylic) ~2.06 quintet ~7.5 2H

H-3' (Allylic CH₃) ~1.82 d ~7.0 3H

H-2' (Vinylic

CH₃)
~1.80 s - 3H

H-6 (Terminal

CH₃)
~0.97 t ~7.5 3H

Data synthesized from available spectral information.[9][10]

Expert Interpretation:

Olefinic Protons: The complex multiplet between 5.36 and 5.49 ppm integrates to two

protons and corresponds to the hydrogens on the cis double bond of the hexenyl chain (H-3

and H-4). The characteristic coupling constant for a cis configuration is typically in the range

of 10-12 Hz.[4] The quartet at ~6.84 ppm is characteristic of the lone proton on the tiglate

double bond (H-4'), which is coupled to the adjacent methyl group (H-3').

Ester Proximity: The triplet at ~4.12 ppm is deshielded due to the adjacent ester oxygen and

corresponds to the H-1 methylene group.

Methyl Groups: The spectrum clearly resolves the four distinct methyl groups. The triplet at

~0.97 ppm is the terminal methyl of the hexyl chain (H-6). The two signals around 1.80-1.82

ppm correspond to the methyl groups on the tiglate moiety, confirming its structure.
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¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique

carbon environments.

Carbon Assignment (Numbering from
Diagram)

Chemical Shift (δ, ppm)

C=O (Ester Carbonyl) ~168.07

C-2' (Tiglate Olefinic) ~136.92

C-4 (Hexenyl Olefinic) ~134.41

C-3' (Tiglate Olefinic) ~128.85

C-3 (Hexenyl Olefinic) ~124.07

C-1 (CH₂-O) ~63.99

C-2 (Allylic) ~26.97

C-5 (Allylic) ~20.68

C-6 (Terminal CH₃) ~14.27

C-4' (Tiglate CH₃) ~14.27

C-1' (Tiglate CH₃) ~12.01

Data synthesized from available spectral information.[10]

Expert Interpretation:

Carbonyl Signal: The peak at ~168 ppm is characteristic of an ester carbonyl carbon.

Olefinic Carbons: Four distinct signals appear in the olefinic region (~124-137 ppm),

confirming the presence of two C=C double bonds.

Aliphatic Carbons: The signal at ~64 ppm is the ester-linked methylene carbon (C-1), shifted

downfield by the electronegative oxygen. The remaining aliphatic carbons appear in the

upfield region (<30 ppm) as expected.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For cis-3-
Hexenyl tiglate, the most prominent feature is the ester carbonyl group. The spectrum is

typically acquired on a neat liquid film.[9][10]

Wavenumber (cm⁻¹) Intensity Assignment

~2965 Strong C-H Stretch (Aliphatic)

~1720-1740 Very Strong
C=O Stretch (α,β-Unsaturated

Ester)

~1650 Medium C=C Stretch (Alkene)

~1250 Strong C-O Stretch (Ester)

Expert Interpretation: The IR spectrum provides a clear "fingerprint" for this molecule. The

defining peak is the intense carbonyl (C=O) stretch between 1720-1740 cm⁻¹, which is

characteristic of an α,β-unsaturated ester.[4] The presence of C=C double bonds is confirmed

by the weaker absorption around 1650 cm⁻¹. The strong C-O stretch near 1250 cm⁻¹ further

corroborates the ester functionality. The absence of a broad O-H stretch around 3300 cm⁻¹

confirms the purity of the ester and the absence of starting alcohol or carboxylic acid.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification. Electron Ionization (EI) is a common technique used

for this type of compound, often coupled with Gas Chromatography (GC-MS).[3][4]

Molecular Ion:

The molecular ion peak [M]⁺ is expected at m/z = 182, corresponding to the molecular

weight of C₁₁H₁₈O₂.[6][11]

Key Fragmentation Patterns:
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m/z Proposed Fragment Significance

100 [C₅H₈O₂]⁺
Tiglate acylium ion or
related fragment

83 [C₅H₇O]⁺
Acylium ion from tiglic acid,

[CH₃CH=C(CH₃)CO]⁺

82 [C₆H₁₀]⁺
Loss of tiglic acid via

McLafferty-type rearrangement

67 [C₅H₇]⁺
Allylic cation from the hexenyl

chain

| 55 | [C₄H₇]⁺ | Common fragment from cleavage of the hexenyl chain |

Expert Interpretation: The mass spectrum will show a clear molecular ion peak at m/z 182,

confirming the molecular formula. The base peak is often at m/z 83, corresponding to the stable

tigloyl cation. Another significant fragmentation pathway involves the loss of the entire tiglic

acid moiety (100 amu) from the hexenyl chain, leading to a fragment at m/z 82. These key

fragments provide definitive evidence for both the alcohol and acid components of the ester.

Experimental Protocols
The reliability of spectroscopic data hinges on meticulous sample preparation and instrument

operation. The following protocols represent best practices for the analysis of a liquid ester like

cis-3-Hexenyl tiglate.

Workflow for Spectroscopic Analysis
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Sample Preparation

Data Acquisition

Data Analysis

Pure cis-3-Hexenyl
Tiglate Sample

Dissolve ~10-20 mg
in ~0.7 mL CDCl₃

with 1% TMS

Place one drop
of neat liquid

on ATR crystal or
between NaCl plates

Dilute sample
(e.g., 100 µL in 1 mL solvent)

for GC-MS injection

Acquire ¹H, ¹³C, DEPT,
COSY, HSQC spectra

on 400+ MHz spectrometer

Acquire spectrum
(e.g., 4000-400 cm⁻¹)
on FTIR spectrometer

Inject 1 µL into GC-MS
(e.g., EI mode, 70 eV)

Process FID:
Phase & Baseline Correction,

Integration, Peak Picking

Identify key functional
group frequencies

Analyze mass spectrum:
Identify M⁺ peak and

key fragment ions

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition
Solvent Choice: Deuterated chloroform (CDCl₃) is the standard choice for non-polar to

moderately polar organic molecules like esters. It is an excellent solvent and its residual

proton peak at 7.26 ppm does not interfere with key signals of the analyte.

Sample Preparation: Accurately weigh 10-20 mg of the purified ester into a clean, dry NMR

tube. Add approximately 0.7 mL of CDCl₃ containing 1% tetramethylsilane (TMS). TMS

serves as the internal standard, providing a reference peak at 0 ppm for accurate chemical

shift calibration.
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Acquisition: Acquire a standard ¹H spectrum. Follow this with a ¹³C spectrum. For

unambiguous assignment, advanced 2D NMR experiments like COSY (¹H-¹H correlation)

and HSQC (¹H-¹³C correlation) are highly recommended.

IR Sample Preparation and Acquisition
Technique Choice: For a liquid sample, Attenuated Total Reflectance (ATR) is the most

convenient method. It requires minimal sample and no preparation. Alternatively, a traditional

liquid film can be prepared by placing a drop of the sample between two sodium chloride

(NaCl) plates.

Acquisition: Place the ATR crystal in contact with the liquid sample or place the NaCl plates

in the spectrometer's sample holder.

Background Scan: Perform a background scan of the empty ATR crystal or clean NaCl

plates. This is crucial to subtract atmospheric CO₂ and H₂O absorptions, ensuring a clean

spectrum of the analyte.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio.

GC-MS Sample Preparation and Acquisition
Rationale: GC-MS is ideal for volatile compounds like esters, as it provides separation from

any minor impurities before introduction into the mass spectrometer, ensuring a clean mass

spectrum of the target compound.

Sample Preparation: Prepare a dilute solution of the ester (e.g., 100 µL in 1 mL of a volatile

solvent like ethyl acetate or dichloromethane). This prevents overloading the GC column and

detector.

GC Conditions: Use a suitable capillary column, such as a Supelco-wax or DB-5 column. A

typical oven program would be: hold at 45°C for 2 minutes, then ramp at 4°C/min to 250°C

and hold for 10 minutes.[3][4]

MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass

range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
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Conclusion
The structural confirmation of cis-3-Hexenyl tiglate is unequivocally achieved through a

combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide the

definitive evidence for the molecule's carbon skeleton and the specific cis and trans

stereochemistry of its two double bonds. IR spectroscopy offers rapid confirmation of the α,β-

unsaturated ester functional group, while mass spectrometry confirms the molecular weight and

provides a fragmentation pattern consistent with the assigned structure. Together, these

techniques form a self-validating system for the comprehensive characterization of this

important aroma compound, ensuring its identity and purity for scientific and industrial

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for cis-3-Hexenyl
tiglate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584075#spectroscopic-data-nmr-ir-ms-for-cis-3-
hexenyl-tiglate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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